5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
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Overview
Description
5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the benzoquinazoline family This compound is characterized by its unique structure, which includes a cyclohexyl and ethyl group attached to a benzoquinazoline core, along with a sulfanyl group linked to a methylprop-2-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent . This intermediate is then cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate . Subsequent reactions with benzoylisothiocyanate and KOH in an alkaline medium lead to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key steps include the preparation of intermediates, cyclization reactions, and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzoquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkyl or acyl-substituted benzoquinazolines.
Scientific Research Applications
5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential psychotropic activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-CYCLOHEXYL-5-METHYL-2-SULFANYL-3,4,5,6-TETRAHYDROBENZO[H]QUINAZOLIN-4-ONE: Similar structure but with a methyl group instead of an ethyl group.
5-CYCLOHEXYL-5-METHYL-2-HYDRAZINO-3,4,5,6-TETRAHYDROBENZO[H]QUINAZOLIN-4-ONE: Contains a hydrazino group instead of a sulfanyl group.
Uniqueness
The unique combination of a cyclohexyl and ethyl group, along with the sulfanyl group linked to a methylprop-2-enyl moiety, distinguishes 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N2OS |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
5-cyclohexyl-5-ethyl-2-(2-methylprop-2-enylsulfanyl)-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-4-24(18-11-6-5-7-12-18)14-17-10-8-9-13-19(17)21-20(24)22(27)26-23(25-21)28-15-16(2)3/h8-10,13,18H,2,4-7,11-12,14-15H2,1,3H3,(H,25,26,27) |
InChI Key |
RWILDBCFHCQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=C)C)C4CCCCC4 |
Origin of Product |
United States |
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